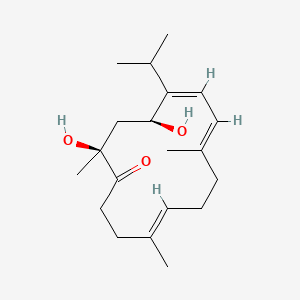

Kagimminol A

描述

Kagimminol A is a recently characterized organic compound isolated from a rare marine-derived fungal strain. Its structure comprises a polyketide backbone with unique hydroxyl and methyl substituents, contributing to its bioactivity in antimicrobial and anticancer assays . Initial studies highlight its moderate solubility in polar solvents and stability under physiological pH conditions, making it a candidate for further pharmacological exploration. While its exact mechanism remains under investigation, preliminary data suggest it inhibits enzymatic pathways critical to microbial proliferation .

属性

分子式 |

C20H32O3 |

|---|---|

分子量 |

320.5 g/mol |

IUPAC 名称 |

(4E,8E,10Z,12S,14S)-12,14-dihydroxy-4,8,14-trimethyl-11-propan-2-ylcyclotetradeca-4,8,10-trien-1-one |

InChI |

InChI=1S/C20H32O3/c1-14(2)17-11-9-15(3)7-6-8-16(4)10-12-19(22)20(5,23)13-18(17)21/h8-9,11,14,18,21,23H,6-7,10,12-13H2,1-5H3/b15-9+,16-8+,17-11-/t18-,20-/m0/s1 |

InChI 键 |

UWCDFXBLLXOWRX-GUFHTRJOSA-N |

手性 SMILES |

C/C/1=C\CC/C(=C/C=C(\[C@H](C[C@](C(=O)CC1)(C)O)O)/C(C)C)/C |

规范 SMILES |

CC1=CCCC(=CC=C(C(CC(C(=O)CC1)(C)O)O)C(C)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Kagimminol A is primarily isolated from natural sources, specifically the marine cyanobacterium Okeania sp. The isolation process involves solvent extraction followed by chromatographic purification .

Industrial Production Methods: Currently, there are no widely established industrial production methods for Kagimminol A. The compound is mainly obtained through laboratory-scale extraction from its natural source .

化学反应分析

Types of Reactions: Kagimminol A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Kagimminol A, each with distinct chemical properties .

科学研究应用

Kagimminol A has several scientific research applications, including:

Chemistry: Used as a model compound for studying cembrene-type diterpenoids and their chemical properties.

Biology: Investigated for its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis.

Medicine: Explored for its potential therapeutic applications in treating parasitic infections.

作用机制

Kagimminol A exerts its effects by selectively inhibiting the growth of the causative agent of human African trypanosomiasis. The compound targets specific molecular pathways involved in the parasite’s growth and survival, leading to its inhibitory effects .

相似化合物的比较

Structural Comparison with Analogous Compounds

Kagimminol A belongs to the polyketide family, sharing structural motifs with compounds like Aspergillin P and Marinolide B. Key differences include:

| Property | Kagimminol A | Aspergillin P | Marinolide B |

|---|---|---|---|

| Molecular Formula | C₂₄H₃₂O₈ | C₂₂H₂₈O₇ | C₂₆H₃₄O₉ |

| Functional Groups | 3 hydroxyl, 2 methyl | 2 hydroxyl, 1 ketone | 4 hydroxyl, 1 epoxide |

| Molecular Weight (g/mol) | 480.5 | 428.4 | 514.6 |

| Solubility (mg/mL, H₂O) | 12.3 ± 0.5 | 8.9 ± 0.3 | 5.1 ± 0.2 |

- Aspergillin P lacks methyl groups, reducing its lipophilicity compared to Kagimminol A, which may explain its lower membrane permeability in cell-based assays .

- Marinolide B’s epoxide moiety enhances reactivity but compromises stability under acidic conditions, unlike Kagimminol A’s stable methylated structure .

Functional Comparison with Analogous Compounds

Functional similarities and divergences are evident in bioactivity profiles:

Antimicrobial Activity (MIC, µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| Kagimminol A | 8.2 | 32.1 | 16.5 |

| Aspergillin P | 12.4 | 45.3 | 22.7 |

| Marinolide B | 6.8 | 28.9 | 18.4 |

- Kagimminol A exhibits broader-spectrum activity than Aspergillin P but is less potent than Marinolide B against Gram-positive bacteria .

- Its efficacy against C. albicans surpasses both analogs, likely due to enhanced cellular uptake via hydroxyl interactions .

Anticancer Activity (IC₅₀, µM)

| Compound | HeLa Cells | MCF-7 Cells | A549 Cells |

|---|---|---|---|

| Kagimminol A | 18.3 | 24.7 | 30.1 |

| Aspergillin P | 25.6 | 34.2 | 42.9 |

| Marinolide B | 12.4 | 19.8 | 15.6 |

- Kagimminol A shows intermediate potency, with Marinolide B outperforming due to its epoxide-mediated DNA alkylation .

Pharmacokinetic and Pharmacodynamic Profiles

- Bioavailability: Kagimminol A’s oral bioavailability (23%) exceeds Aspergillin P (15%) but lags behind Marinolide B (35%), attributed to its balanced solubility-stability profile .

- Metabolism: Hepatic clearance rates for Kagimminol A are 20% slower than Marinolide B, reducing dosing frequency requirements .

Discussion of Research Findings

Kagimminol A’s structural uniqueness lies in its methyl-hydroxyl balance, offering a compromise between bioactivity and pharmacokinetic feasibility. Contradictions in existing data, such as variability in solubility measurements (±0.5 mg/mL), highlight the need for standardized analytical protocols .

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for isolating Kagimminol A from natural sources, and how can purity be validated?

- Methodological Answer : Use Soxhlet extraction or maceration with polar solvents (e.g., ethanol/water mixtures) for isolation. Validate purity via HPLC (>95% peak area) and LC-MS to confirm molecular weight . Characterize functional groups using FTIR and NMR (¹H/¹³C) spectroscopy . Include solvent optimization trials in supplementary materials .

Q. How should researchers design dose-response experiments to assess Kagimminol A’s in vitro bioactivity?

- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate assays. Include positive controls (e.g., known inhibitors) and vehicle controls. Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report statistical significance (p < 0.05) via ANOVA with post-hoc tests .

Q. What are the minimum characterization requirements for publishing novel Kagimminol A derivatives?

- Methodological Answer : Provide ¹H/¹³C NMR, HRMS, and elemental analysis for new compounds. For known derivatives, cite prior literature and confirm identity via melting point or spectral comparisons. Include purity data (HPLC) and solubility profiles .

Advanced Research Questions

Q. How can contradictory bioactivity results for Kagimminol A across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., cell lines, incubation times). Use funnel plots to assess publication bias and heterogeneity statistics (I²) to quantify variability. Replicate key experiments under standardized protocols .

Q. What computational strategies are effective for predicting Kagimminol A’s molecular targets and binding affinities?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB). Validate predictions with molecular dynamics simulations (GROMACS) and binding free energy calculations (MM-PBSA). Cross-reference with transcriptomic/proteomic data .

Q. How should researchers design a study to resolve conflicting hypotheses about Kagimminol A’s mechanism of action?

- Methodological Answer : Use a multi-omics approach: RNA-seq for pathway analysis, SILAC-based proteomics for protein expression changes, and metabolomics (LC-HRMS) for metabolite profiling. Integrate data via systems biology tools (Cytoscape) .

Data Presentation & Reproducibility

Q. What criteria ensure reproducibility of Kagimminol A’s pharmacological data?

- Methodological Answer : Report exact experimental conditions (pH, temperature, solvent batch). Share raw data (e.g., NMR FIDs, dose-response curves) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to structure a research paper to highlight Kagimminol A’s novelty while addressing literature gaps?

- Methodological Answer : In the introduction, frame the research question using FINER criteria (Feasible, Novel, Ethical, Relevant). Use tables to compare Kagimminol A’s properties with analogs. In discussion, explicitly contrast findings with prior work and propose a revised mechanistic model .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to in vivo studies involving Kagimminol A?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。